molecular formula C27H25N5O6 B2616966 (Z)-ethyl 1-cyclohexyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534579-18-5

(Z)-ethyl 1-cyclohexyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2616966
CAS RN: 534579-18-5
M. Wt: 515.526
InChI Key: HGSYBGLELCZMQW-OLFWJLLRSA-N
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Description

The compound is a derivative of dipyrido[1,2-a:2’,3’-d]pyrimidine, which is a type of heterocyclic compound. These types of compounds often exhibit interesting biological activities, which is why they are frequently studied in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the dipyridopyrimidine core, the introduction of the cyclohexyl group, and the formation of the imino and carboxylate functionalities. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dipyridopyrimidine core would likely contribute to the rigidity of the molecule, while the cyclohexyl and ethyl groups would add some flexibility .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the imino group could participate in condensation reactions, and the carboxylate group could undergo reactions typical of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. For example, its solubility would depend on the solvent used, and its melting point would depend on its purity .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

The compound’s unique structure suggests potential antibacterial and antimicrobial activity. Researchers have investigated its effects against both gram-positive and gram-negative bacteria. By inhibiting bacterial growth, it could contribute to novel antibiotics or antimicrobial agents .

Antioxidant Activity

Studies have explored the compound’s antioxidant properties. It exhibits total antioxidant activity, free radical scavenging, and metal chelating abilities. These characteristics make it relevant for applications in oxidative stress management, food preservation, and health supplements .

Metal Chelation

One specific benzamide derivative within this compound has demonstrated effective metal chelation. Metal chelators play a crucial role in treating heavy metal poisoning, managing metal-related diseases, and enhancing drug delivery systems .

Drug Discovery and Medicinal Chemistry

Given its diverse structure and potential biological activities, this compound is an attractive candidate for drug discovery. Researchers investigate its interactions with biological targets, such as receptors or enzymes. It could serve as a scaffold for designing new therapeutic agents .

Electrochemical Applications

The compound’s unique structure may find applications in electrochemistry. Organic electrochemistry offers green and efficient methods for synthesizing heterocyclic compounds. Researchers could explore its use in batteries, sensors, or other electrochemical devices .

Biological Receptor Targeting

Molecular docking studies have identified potential targets for this compound, including the G-protein coupled cannabinoid receptor (CB1) and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1). Understanding its binding interactions with these receptors can guide drug development .

Future Directions

Dipyridopyrimidine derivatives are a rich area of study in medicinal chemistry, and new compounds with this core structure are continually being synthesized and evaluated for their biological activity. This particular compound could potentially be studied for its biological activity and could serve as a starting point for the development of new pharmaceuticals .

properties

IUPAC Name

ethyl 7-cyclohexyl-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O6/c1-2-38-27(35)21-16-20-23(28-22-13-6-7-14-30(22)26(20)34)31(18-10-4-3-5-11-18)24(21)29-25(33)17-9-8-12-19(15-17)32(36)37/h6-9,12-16,18H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSYBGLELCZMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 1-cyclohexyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

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